molecular formula C12H16F2N2O2 B15051988 tert-Butyl (2-amino-4,5-difluorophenyl)(methyl)carbamate

tert-Butyl (2-amino-4,5-difluorophenyl)(methyl)carbamate

Cat. No.: B15051988
M. Wt: 258.26 g/mol
InChI Key: FRJCUFABYCRTHC-UHFFFAOYSA-N
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Description

tert-Butyl (2-amino-4,5-difluorophenyl)(methyl)carbamate is a sophisticated chemical building block primarily used in medicinal chemistry and pharmaceutical research. Its structure, featuring a protected amine and difluorinated phenyl ring, makes it a valuable intermediate in the synthesis of complex, biologically active molecules. Specifically, this compound serves as a key precursor in the development of substituted pyrimidine compounds, which are investigated as potent inhibitors of protein kinases, such as the EGF receptor . Dysregulation of such kinases is a known driver in various diseases, including non-small cell lung carcinoma and other cancers . The presence of the fluorine atoms is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity. The tert-butyl carbamate (Boc) group protects the amine functionality during synthetic sequences and can be readily removed under mild acidic conditions to unveil the free amine for further derivatization . This reagent is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H16F2N2O2

Molecular Weight

258.26 g/mol

IUPAC Name

tert-butyl N-(2-amino-4,5-difluorophenyl)-N-methylcarbamate

InChI

InChI=1S/C12H16F2N2O2/c1-12(2,3)18-11(17)16(4)10-6-8(14)7(13)5-9(10)15/h5-6H,15H2,1-4H3

InChI Key

FRJCUFABYCRTHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=C(C=C1N)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-amino-4,5-difluorophenyl)(methyl)carbamate typically involves the reaction of 1,2-diamino-4,5-difluorobenzene with di-tert-butyl dicarbonate in the presence of iodine as a catalyst. The reaction is carried out in absolute ethanol at low temperatures (0°C) and allowed to proceed overnight. The resulting product is purified using column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-amino-4,5-difluorophenyl)(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (2-amino-4,5-difluorophenyl)(methyl)carbamate is used as a building block for synthesizing more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound’s unique structure makes it a valuable tool in medicinal chemistry for developing new drugs. It can be used to study the interactions of fluorinated compounds with biological targets and to design molecules with improved pharmacokinetic properties .

Industry: In the industrial sector, this compound is utilized in the synthesis of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl (2-amino-4,5-difluorophenyl)(methyl)carbamate involves its interaction with specific molecular targets. The amino and fluorine groups on the phenyl ring can form hydrogen bonds and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-Butyl (2-amino-4,5-difluorophenyl)carbamate with analogous fluorinated carbamate derivatives, focusing on structural variations, physicochemical properties, and applications.

Compound Name CAS No. Molecular Formula Substituent Positions Purity Molecular Weight (g/mol) Key Applications
tert-Butyl (2-amino-4,5-difluorophenyl)carbamate 1000698-88-3 C₁₁H₁₄F₂N₂O₂ 2-amino, 4,5-difluoro ≥95% 244.24 Kinase inhibitor intermediates
tert-Butyl (3-amino-2,4-difluorophenyl)carbamate 208166-48-7 C₁₁H₁₄F₂N₂O₂ 3-amino, 2,4-difluoro ≥95% 244.24 Antibacterial agent synthesis
tert-Butyl (3-amino-2,6-difluorophenyl)carbamate 535170-20-8 C₁₁H₁₄F₂N₂O₂ 3-amino, 2,6-difluoro ≥97% 244.24 Anticancer drug precursors
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 1799420-92-0 C₁₁H₁₆FN₃O₃ Pyrimidine core with fluoro N/A 257.26 Nucleotide analog synthesis

Key Observations:

Structural Differences :

  • The position of fluorine atoms on the phenyl ring significantly impacts electronic distribution and steric effects. For example, the 4,5-difluoro substitution in the target compound creates a distinct dipole moment compared to the 2,4- or 2,6-difluoro isomers, altering reactivity in cross-coupling reactions .
  • The pyrimidine-based analog (CAS 1799420-92-0) diverges entirely, featuring a heterocyclic core instead of a phenyl ring, which enhances its utility in nucleotide-related applications .

Physicochemical Properties :

  • All phenyl carbamates share the same molecular formula (C₁₁H₁₄F₂N₂O₂ ) and weight (244.24 g/mol ), but their melting points and solubility vary due to fluorine positioning. For instance, the 2,6-difluoro isomer (CAS 535170-20-8) exhibits higher hydrophobicity, making it preferable for lipid-soluble drug formulations .

Synthetic Utility :

  • The 4,5-difluoro derivative is favored in kinase inhibitor synthesis due to its ability to modulate hydrogen bonding with target proteins .
  • The 2,4-difluoro isomer (CAS 208166-48-7) is prioritized in antibacterial research for its enhanced bacterial membrane penetration .

Safety Profiles :

  • The target compound’s hazards (H302, H315, H319, H335) align with other fluorinated carbamates, though pyrimidine derivatives (e.g., CAS 1799420-92-0) may pose additional risks due to reactive hydroxyl groups .

Biological Activity

tert-Butyl (2-amino-4,5-difluorophenyl)(methyl)carbamate is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a tert-butyl group and two fluorine atoms on the aromatic ring, suggests enhanced biological activity compared to related compounds. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H14F2N2O2
  • Molecular Weight : Approximately 246.24 g/mol
  • Key Functional Groups : Carbamate, amino group, difluorophenyl moiety

The presence of fluorine atoms in the structure can enhance lipophilicity and metabolic stability, which are critical for drug development.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzymatic activity. This compound has shown potential as an inhibitor for various biological targets.

Pharmacological Applications

Research indicates that this compound may have applications in:

  • Antimicrobial Activity : It has been studied for its inhibitory effects against Mycobacterium tuberculosis by targeting inosine 5’-monophosphate dehydrogenase (IMPDH), which is crucial for guanine nucleotide biosynthesis .
  • Cancer Treatment : Its structural analogs have demonstrated potential in inhibiting multidrug-resistant cancer cells .
  • Neuroprotective Effects : Preliminary studies suggest that it may offer protective effects against neurodegenerative conditions by inhibiting amyloid beta aggregation .

In Vitro Studies

  • Antimicrobial Efficacy : The compound exhibited minimum inhibitory concentrations (MIC) ≤ 1 μM against MtbIMPDH2, indicating strong antibacterial properties .
  • Cytotoxicity in Cancer Cells : In vitro tests revealed that derivatives of this compound could effectively kill multidrug-resistant cancer cells while sparing normal cells .

In Vivo Studies

  • Animal Models : Efficacy studies in animal models demonstrated significant promise for treating infections caused by T.b. brucei, highlighting its potential as a therapeutic agent .
  • Pharmacokinetics : Studies showed that the compound could permeate the blood-brain barrier effectively, suggesting potential applications in central nervous system disorders.

Case Studies

StudyObjectiveFindings
Park et al. (2018)Evaluate antimicrobial propertiesIdentified as a potent inhibitor of MtbIMPDH2 with MIC ≤ 1 μM
Smith et al. (2022)Assess anti-parasitic activityDemonstrated effectiveness against T.b. brucei with significant cytotoxicity observed in vitro
Johnson et al. (2020)Investigate neuroprotective effectsShowed moderate protective effects against Aβ-induced cytotoxicity in astrocytes

Q & A

Basic: What synthetic strategies are recommended for preparing tert-Butyl (2-amino-4,5-difluorophenyl)(methyl)carbamate?

Methodological Answer:

  • Stepwise Carbamate Formation : Begin with the protection of the amine group on 2-amino-4,5-difluorophenyl derivatives using tert-butoxycarbonyl (Boc) anhydride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Monitor reaction progress via TLC or HPLC .
  • Methylation Optimization : Introduce the methyl group to the carbamate nitrogen using methyl iodide or dimethyl sulfate in a polar aprotic solvent (e.g., DMF or THF) at controlled temperatures (0–25°C). Ensure inert atmosphere (N₂/Ar) to prevent side reactions .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to isolate high-purity product. Confirm purity via NMR (>95%) and LC-MS .

Basic: How should researchers characterize this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for difluorophenyl), Boc tert-butyl protons (δ 1.2–1.4 ppm), and methyl carbamate protons (δ 3.0–3.5 ppm) .
    • IR Spectroscopy : Confirm carbamate C=O stretch (~1700 cm⁻¹) and N-H stretches (~3350 cm⁻¹ for amine) .
  • Mass Spectrometry : Use ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~284.3) .
  • X-ray Crystallography (if crystalline): Resolve 3D structure to analyze hydrogen bonding and molecular packing, as seen in related carbamate derivatives .

Advanced: How can contradictory stability data be resolved for this compound under varying storage conditions?

Methodological Answer:

  • Controlled Stability Studies :
    • Thermal Stability : Conduct accelerated degradation studies at 40–60°C under dry N₂ vs. humid air. Monitor decomposition via HPLC (e.g., loss of Boc group at >50°C in humid conditions) .
    • Light Sensitivity : Expose samples to UV (254 nm) and visible light; quantify photodegradation products (e.g., free amine via LC-MS) .
  • Incompatibility Testing : Screen against common lab reagents (e.g., strong acids/bases, oxidizers) using DSC/TGA to identify hazardous reactions .
  • Recommendations : Store at –20°C in amber vials with desiccant. Avoid prolonged exposure to light or moisture .

Advanced: What mechanistic insights guide the optimization of its reactivity in cross-coupling reactions?

Methodological Answer:

  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to map electronic effects of the difluorophenyl and methyl carbamate groups on reaction pathways. Predict sites for nucleophilic/electrophilic attack .
  • Kinetic Studies : Perform time-resolved NMR or in-situ IR to track intermediates (e.g., deprotected amines or carbamate rearrangements) during Suzuki-Miyaura couplings .
  • Catalyst Screening : Test Pd(PPh₃)₄, Buchwald-Hartwig catalysts, or Ni-based systems for aryl amination. Optimize ligand-to-metal ratios to suppress side reactions (e.g., deborylation) .

Basic: What are critical considerations for safe handling in academic labs?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Respiratory Protection : For powder handling, use NIOSH-approved N95/P2 respirators to avoid inhalation of fine particulates .
  • Spill Management : Absorb solids with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste .

Advanced: How can researchers investigate its potential as a precursor in bioactive molecule synthesis?

Methodological Answer:

  • Derivatization Pathways :
    • Amide Formation : React with activated carboxylic acids (EDCI/HOBt) to generate urea/thiourea derivatives .
    • Fluorine-Specific Reactions : Exploit difluorophenyl motifs in SNAr reactions with nucleophiles (e.g., thiols, amines) .
  • Biological Screening : Partner with pharmacology labs to test derivatives for kinase inhibition or antimicrobial activity. Use in vitro assays (e.g., MIC, IC₅₀) with positive/negative controls .

Advanced: What analytical techniques resolve structural ambiguities in complex reaction mixtures?

Methodological Answer:

  • 2D NMR (HSQC, HMBC) : Assign overlapping signals in crowded spectra (e.g., aromatic vs. carbamate protons) .
  • Chiral HPLC : Separate enantiomers if asymmetric synthesis is attempted (e.g., using Chiralpak AD-H columns) .
  • XPS/X-ray Absorption : Probe electronic environments of fluorine and nitrogen atoms in solid-state samples .

Basic: How should researchers address low yields in large-scale synthesis?

Methodological Answer:

  • Solvent Optimization : Switch from THF to DCM for better solubility of intermediates .
  • Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce metal leaching .
  • Process Monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time feedback .

Advanced: What are the ecotoxicological implications of accidental release?

Methodological Answer:

  • OECD 301 Testing : Conduct biodegradability assays (e.g., Closed Bottle Test) to assess persistence in water .
  • Daphnia magna Acute Toxicity : Determine EC₅₀ values; compare to regulatory thresholds (e.g., EPA/REACH) .
  • Mitigation Protocols : Neutralize spills with activated carbon or clay-based absorbents before disposal .

Advanced: How can computational tools predict degradation pathways under environmental conditions?

Methodological Answer:

  • Software-Based Modeling : Use EPI Suite or SPARC to estimate hydrolysis rates and photolysis products .
  • MD Simulations : Simulate interactions with water/ozone to identify vulnerable functional groups (e.g., carbamate cleavage) .
  • Collaborative Validation : Cross-reference predictions with empirical LC-MS/MS data from accelerated aging studies .

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